

Application Notes and Protocols for Dyrk1A-IN-6

Immunoprecipitation with DYRK1A Protein

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Compound of Interest

Compound Name: Dyrk1A-IN-6

Cat. No.: B12366371

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These application notes provide a detailed protocol for the immunoprecipitation of the DYRK1A protein, incorporating the use of the small molecule inhibitor, **Dyrk1A-IN-6**. This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines to facilitate the study of DYRK1A protein interactions and the effects of its inhibition.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development.[1][2][3][4] Its dysregulation has been implicated in several pathological conditions, such as Down syndrome and Alzheimer's disease.[4][5] **Dyrk1A-IN-6** is a non-competitive inhibitor of DYRK1A, making it a valuable tool for investigating the kinase's function and the therapeutic potential of its inhibition.[6] Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, enabling the study of its binding partners and post-translational modifications. This protocol details the immunoprecipitation of DYRK1A and the application of **Dyrk1A-IN-6** to probe its interactions.

Data Presentation

While specific quantitative data for the binding affinity of **Dyrk1A-IN-6** is not readily available in the public domain, the following table presents IC50 values for other known DYRK1A inhibitors

to provide a comparative context for researchers.

Inhibitor	IC50 (nM) for DYRK1A	Notes
Harmine	33 - 80	ATP-competitive inhibitor.[7][8]
Leucettine L41	40	ATP-competitive inhibitor.[7]
INDY	240	DYRK1A/CLK dual inhibitor.[8]
EGCG	330	Non-selective inhibitor.[8]
CX-4945	6.8	ATP-competitive inhibitor.[7]
GNF4877	6	Aminopyrazine compound.[7]
Dyrk1A-IN-6	N/A	Non-competitive inhibitor. Optimal concentration for IP should be determined empirically (e.g., testing a range from 1-10 μ M).[6]

Experimental Protocols

Protocol 1: Immunoprecipitation of DYRK1A from Cell Lysates

This protocol outlines the steps for the immunoprecipitation of endogenous or overexpressed DYRK1A from mammalian cell lysates.

Materials:

- Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and 1X Protease and Phosphatase Inhibitor Cocktail.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
- Elution Buffer: 1X SDS-PAGE Sample Buffer.
- Antibody: Validated anti-DYRK1A antibody for immunoprecipitation.

- Protein A/G Agarose Beads.
- **Dyrk1A-IN-6**: Stock solution in DMSO.
- Cell Scraper.
- Microcentrifuge Tubes.
- End-over-end rotator.

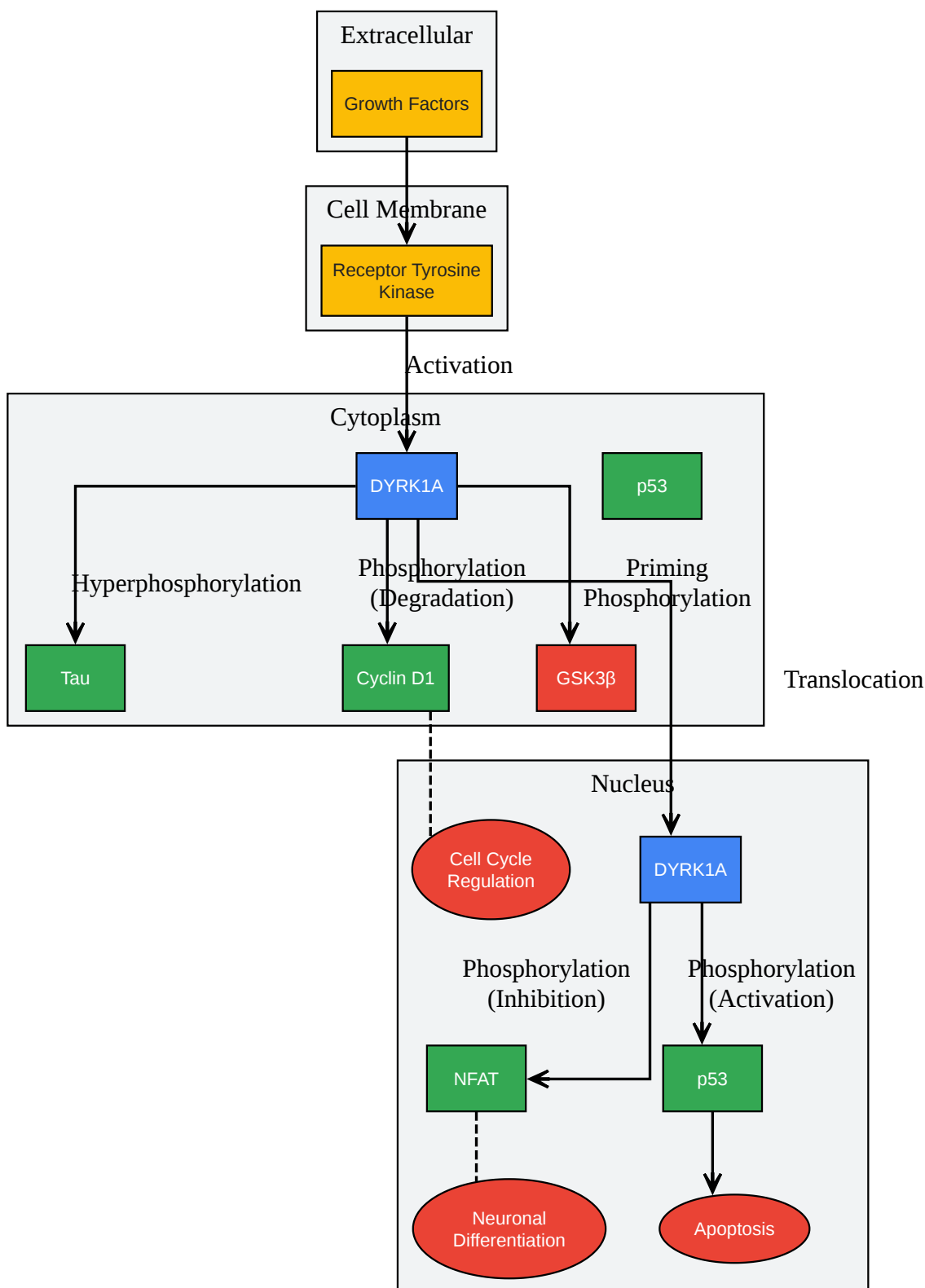
Procedure:

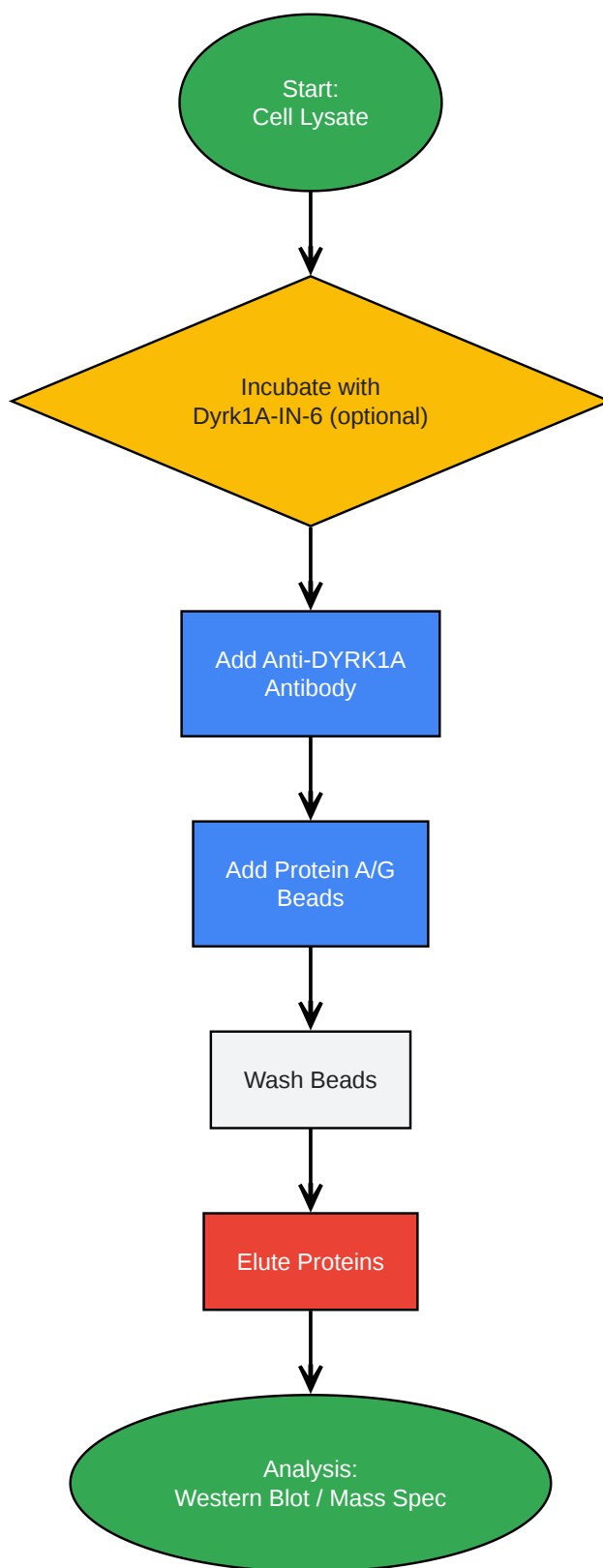
- Cell Culture and Lysis:
 - Culture cells to 80-90% confluency.
 - For inhibitor treatment, add **Dyrk1A-IN-6** to the culture medium at the desired final concentration (e.g., 1-10 μ M) and incubate for the desired time (e.g., 2-4 hours) prior to cell lysis. A DMSO vehicle control should be run in parallel.
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold Cell Lysis Buffer to the plate and scrape the cells.
 - Transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Immunoprecipitation:
 - Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
 - To 1-2 mg of total protein, add the recommended amount of anti-DYRK1A antibody.

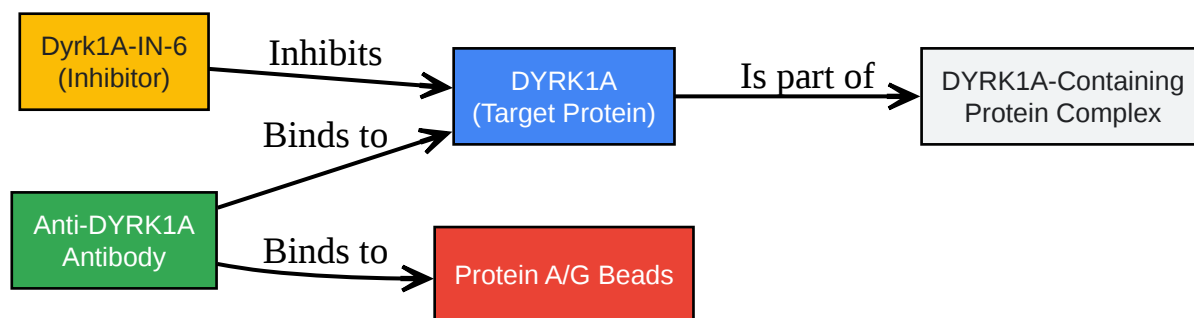
- Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
- Add 20-30 µL of a 50% slurry of Protein A/G agarose beads.
- Incubate with gentle rotation for 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Carefully aspirate the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual supernatant.
- Elution:
 - Resuspend the beads in 30-50 µL of 1X SDS-PAGE Sample Buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the protein complex.
 - Centrifuge at 14,000 x g for 1 minute to pellet the beads.
 - The supernatant contains the immunoprecipitated DYRK1A and its interacting proteins, ready for analysis by Western blotting or mass spectrometry.

Visualizations

DYRK1A Signaling Pathway







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